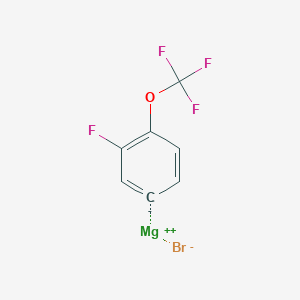
magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide is a complex organometallic compound that features a magnesium center coordinated to a fluorinated aromatic ligand and a bromide ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide typically involves the reaction of 1-fluoro-2-(trifluoromethoxy)benzene with a magnesium source, such as magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent by reacting 1-fluoro-2-(trifluoromethoxy)benzene with magnesium metal in the presence of anhydrous ether. This step forms the magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide intermediate.
Addition of Bromide: The intermediate is then treated with a bromide source, such as hydrogen bromide or bromine, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The magnesium center can undergo oxidation or reduction, altering the oxidation state of the compound.
Coupling Reactions: The aromatic ligand can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds.
科学研究应用
Magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide has several scientific research applications:
Organic Synthesis: It serves as a versatile reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Pharmaceutical Research: Its ability to introduce fluorine atoms into organic molecules is valuable in drug discovery and development, as fluorinated compounds often exhibit enhanced biological activity and stability.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling and polymerization processes.
作用机制
The mechanism by which magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide exerts its effects involves the interaction of the magnesium center with the aromatic ligand and bromide ion. The magnesium atom can coordinate with other molecules or ions, facilitating various chemical transformations. The fluorinated aromatic ligand can participate in electrophilic or nucleophilic reactions, depending on the reaction conditions.
相似化合物的比较
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: This compound is similar in structure but lacks the magnesium center.
1-Fluoro-2-(trifluoromethoxy)benzene: This compound is a precursor in the synthesis of the target compound and shares the fluorinated aromatic structure.
Uniqueness
Magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide is unique due to the presence of the magnesium center, which imparts distinct reactivity and coordination properties. This makes it a valuable reagent in various chemical transformations that are not possible with its non-magnesium counterparts.
属性
CAS 编号 |
170793-02-9 |
|---|---|
分子式 |
C7H3BrF4MgO |
分子量 |
283.30 g/mol |
IUPAC 名称 |
magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide |
InChI |
InChI=1S/C7H3F4O.BrH.Mg/c8-5-3-1-2-4-6(5)12-7(9,10)11;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI 键 |
SRFJCIVQJBEDHM-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C=[C-]1)F)OC(F)(F)F.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















